D-Allose phenylosazone

説明

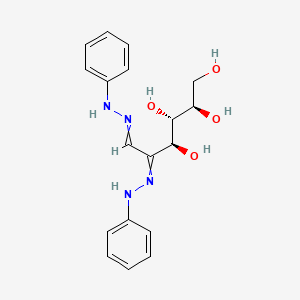

D-Allose phenylosazone is a derivative of the rare sugar D-allose, formed by the condensation reaction of D-allose with phenylhydrazine. Phenylosazones are critical in carbohydrate chemistry for identifying and characterizing monosaccharides due to their distinct crystalline structures and melting points. D-Allose itself is a C-3 epimer of D-glucose and belongs to the aldohexose family. It is notable for its rare occurrence in nature and its unique physiological properties, including anticancer, anti-inflammatory, and antioxidative effects . The phenylosazone derivative retains the stereochemical features of D-allose, enabling its use in structural analysis and differentiation from other sugars.

特性

CAS番号 |

6164-71-2 |

|---|---|

分子式 |

C18H22N4O4 |

分子量 |

358.4 g/mol |

IUPAC名 |

(2R,3S,4S)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol |

InChI |

InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/t16-,17+,18-/m1/s1 |

InChIキー |

BZVNQJMWJJOFFB-FGTMMUONSA-N |

異性体SMILES |

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)[C@@H]([C@@H]([C@@H](CO)O)O)O |

正規SMILES |

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件: D-アロースフェニルオサゾンは、D-アロースと過剰量のフェニルヒドラジンを反応させることによって合成されます。反応は、通常、酸性媒体中で混合物を加熱することにより行われ、これはフェニルオサゾン誘導体の形成を促進します。一般的な反応は、次のように表すことができます。

D-アロース+3C6H5NHNH2→D-アロース フェニルオサゾン+2H2O+C6H5NH2

工業的生産方法: D-アロースフェニルオサゾンの工業的生産は、D-アロース自体の希少性から一般的ではありません。 D-アロースは、L-ラムノース異性化酵素、リボース-5-リン酸異性化酵素、ガラクトース-6-リン酸異性化酵素などの特定の酵素を用いて、D-プシコースからバイオテクノロジー的に生産することができます {_svg_1}.

化学反応の分析

科学研究への応用

D-アロースフェニルオサゾンは、科学研究においていくつかの用途があります。

化学: 結晶学を通じて糖の同定と特性評価に使用されます。

生物学: 抗癌および抗炎症特性を含むその潜在的な生物活性について研究されています.

科学的研究の応用

D-Allose phenylosazone has several applications in scientific research:

Chemistry: Used for the identification and characterization of sugars through crystallography.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

Industry: Utilized in the development of rare sugar-based products and as a potential low-calorie sweetener.

作用機序

類似の化合物との比較

類似の化合物:

- D-グルコースフェニルオサゾン

- D-マンノースフェニルオサゾン

- D-ガラクトースフェニルオサゾン

比較:

- D-アロースフェニルオサゾン は、D-アロースの希少性とその特定の生物活性のために独特です。

- D-グルコースフェニルオサゾン とD-マンノースフェニルオサゾン は、C-2位での配置が異なり、異なる結晶構造をもたらします.

- D-ガラクトースフェニルオサゾン は、C-4位での配置が異なり、異なる化学的および生物学的特性をもたらします.

類似化合物との比較

Comparison with Similar Compounds

Structural and Stereochemical Differences

D-Allose phenylosazone is structurally compared to phenylosazones of other aldohexoses and ketohexoses, such as D-glucose, D-galactose, D-fructose, and D-psicose (D-allulose). Key differences arise from the configuration of hydroxyl groups:

- D-Allose vs. D-Glucose : D-Allose differs from D-glucose at the C-3 position (axial hydroxyl in D-allose vs. equatorial in D-glucose). This results in distinct phenylosazone melting points and crystal morphologies .

- D-Allose vs. D-Psicose (D-Allulose): D-Psicose is a ketohexose (C-3 ketone) and forms a phenylosazone with a different hydrazone linkage pattern. Unlike this compound, D-psicose phenylosazone lacks an anomeric hydroxyl group, altering its solubility and reactivity .

Physicochemical Properties

| Property | This compound | D-Glucose Phenylosazone | D-Psicose Phenylosazone |

|---|---|---|---|

| Melting Point (°C) | 198–200 (decomp.) | 205–208 | 185–188 |

| Solubility in Water | Low | Moderate | Low |

| Crystalline Structure | Needle-like | Prismatic | Plate-like |

| Specific Rotation (°) | +34.5 (c = 1, H₂O) | +52.0 (c = 1, H₂O) | +28.0 (c = 1, H₂O) |

Data compiled from studies on sugar osazones .

Research Findings and Challenges

Recent studies highlight the unique conformational stability of this compound in ligand-binding proteins, such as the D-allose binding protein (PDB: 1gud vs. 1rpj), which undergoes a 4.0 Å RMSD shift upon ligand binding . Challenges in industrial applications include the high cost of D-allose production and the need for optimized enzymatic systems to scale phenylosazone synthesis .

Q & A

Q. What strategies enhance reproducibility in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。